molecular formula C16H12N2O3 B1448374 2-Methyl-6-nitro-4-phenoxyquinoline CAS No. 1461706-79-5

2-Methyl-6-nitro-4-phenoxyquinoline

Cat. No. B1448374
CAS RN: 1461706-79-5
M. Wt: 280.28 g/mol
InChI Key: UBNQYEGKLOFSCI-UHFFFAOYSA-N
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Description

“2-Methyl-6-nitro-4-phenoxyquinoline”, also known as MNpq, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 280.28 g/mol , but other properties such as melting point, boiling point, and density are not provided.

Scientific Research Applications

Sensing and Detection

Quinoline derivatives have been utilized in the development of fluorescent chemosensors for selective metal ion detection. For instance, studies have demonstrated the synthesis of 8-aminoquinoline-based chemosensors for the selective detection of Zn^2+ and Al^3+ ions. These chemosensors exhibit significant potential for biological applications, including intracellular ion detection in cancer cell lines, offering mechanistic insights into their anticancer activity (Ghorai et al., 2020).

Luminescence and Magnetic Properties

Quinoline-based compounds have been synthesized for their luminescent and magnetic properties. For example, dinuclear lanthanide(iii) complexes constructed from quinoline derivatives exhibit characteristic emission peaks and magnetic properties, including magnetocaloric effects and slow magnetic relaxation behavior. These findings suggest the potential of quinoline derivatives in creating materials with practical application value in luminescence and as single-molecule magnets (Wu et al., 2019).

Antibacterial Activity

Research on quinoline alkaloids derived from plants like Zanthoxylum atchoum has revealed compounds with potent antibacterial activity. Notably, specific nitro-benzo[c]phenanthridine alkaloids have shown significant effectiveness against Staphylococcus aureus, highlighting the antimicrobial potential of quinoline derivatives (Yao-Kouassi et al., 2015).

Prodrug Systems

Quinoline derivatives have been explored as potential prodrug systems for bioreductive activation. The synthesis of novel 2-aryl-5-nitroquinolines aims at creating prodrugs that undergo activation under specific conditions, suggesting a pathway for targeted drug delivery and activation within biological systems (Couch et al., 2008).

Luminescent Materials

The synthesis and characterization of 8-hydroxyquinoline derivatives and their complexes with Eu(III) have been performed to explore their luminescence properties. These studies indicate that quinoline derivatives can serve as efficient energy transfer agents for Eu(III) ions, offering potential applications as luminescent materials with high fluorescence quantum yields (Wu et al., 2018).

properties

IUPAC Name

2-methyl-6-nitro-4-phenoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNQYEGKLOFSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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